molecular formula C16H19NO B3074888 N-Isobutyl-4-phenoxyaniline CAS No. 1024240-71-8

N-Isobutyl-4-phenoxyaniline

Cat. No.: B3074888
CAS No.: 1024240-71-8
M. Wt: 241.33 g/mol
InChI Key: BMDDBVYJPUREBK-UHFFFAOYSA-N
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Description

N-Isobutyl-4-phenoxyaniline is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of an aniline group substituted with an isobutyl group and a phenoxy group at the para position.

Scientific Research Applications

N-Isobutyl-4-phenoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Safety and Hazards

The safety and hazards of N-Isobutyl-4-phenoxyaniline are not explicitly detailed in the literature . More research is needed to provide a detailed safety and hazards analysis of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-4-phenoxyaniline typically involves the reaction of 4-phenoxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-4-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Primary and secondary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

The mechanism by which N-Isobutyl-4-phenoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

    N-Isobutyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a phenoxy group.

    N-Isobutyl-4-chloroaniline: Contains a chloro group instead of a phenoxy group.

    N-Isobutyl-4-nitroaniline: Contains a nitro group instead of a phenoxy group.

Uniqueness: N-Isobutyl-4-phenoxyaniline is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(2-methylpropyl)-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDDBVYJPUREBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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